Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

Catalog No.
S2959392
CAS No.
1784890-76-1
M.F
C13H24N2O2
M. Wt
240.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carbo...

CAS Number

1784890-76-1

Product Name

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.347

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(14)8-11(15)9-4-5-9/h9-11H,4-8,14H2,1-3H3

InChI Key

DZFMDUYIUJQKRM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2CC2)N

solubility

not available

Chemical Synthesis

Scientific Field: Chemistry, specifically organic synthesis.

Summary of Application: The compound “Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate” is used in the field of organic synthesis. It’s a building block used in the synthesis of more complex organic compounds .

Methods of Application: The compound is used as a reagent in various chemical reactions. The specific methods of application would depend on the particular synthesis being carried out .

Results or Outcomes: The outcomes of using this compound in synthesis would vary depending on the specific reactions and the other reagents used. The compound could help in the formation of a variety of complex organic structures .

Inertial Measurement/Navigation Unit

Scientific Field: Navigation Systems, Aeronautics and Civil Aviation

Summary of Application: The compound “EN-300” is used in the development of Precision Fiber Optic Inertial Measurement/Navigation Units. These units are used for GPS denied navigation, precise targeting, and line-of-sight stabilization .

Methods of Application: The EN-300 unit incorporates EMCORE’s proprietary integrated optics devices to enhance performance, providing up to five-times better performance than competing systems .

Results or Outcomes: The EN-300 provides lower noise and greater stability than competing IMUs. With the option of full navigation capability including coning and sculling compensation and sophisticated Kalman filtering, the unit is also able to statically find North to less than one degree through gyro-compassing .

Synthesis of N-heterocycles

Scientific Field: Organic Chemistry

Summary of Application: Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .

Methods of Application: The extensive use of tert-butanesulfinamide in asymmetric synthesis is ascribed to its low cost and ease of removal from the reaction mixture. More importantly, the highly stereodirecting nature of the tert-butylsulfinyl group is evident from the good to excellent diastereoselectivities obtained during the nucleophilic addition to sulfinimines .

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate is an organic compound classified as a piperidine derivative. Its molecular formula is C13_{13}H23_{23}N1_{1}O2_{2}, and it has a molar mass of approximately 225.33 g/mol. The compound features a tert-butyl group attached to the nitrogen of the piperidine ring, making it a versatile scaffold in organic synthesis. The cyclopropyl group enhances its structural complexity and potential reactivity, which is valuable in drug design and development .

Typical for amines and carboxylic esters. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylate moiety can undergo deprotonation, making it useful in forming salts or participating in coupling reactions.
  • Formation of Amides: The compound can react with acyl chlorides or anhydrides to form amides, which are essential in medicinal chemistry .

The synthesis of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be formed through cyclization reactions.
  • Introduction of the Cyclopropyl Group: This can be achieved via methods such as cyclopropanation or by using cyclopropyl-containing reagents.
  • Carboxylation: The tert-butyl ester is introduced through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acids.
  • Amination: Finally, the introduction of the amino group can be accomplished through reductive amination or direct amination techniques .

Tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural features make it suitable for designing novel compounds with potential therapeutic effects. Additionally, it may be employed in the synthesis of complex organic molecules used in materials science and agrochemicals .

Several compounds share structural similarities with tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, including:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-formylpiperidine-1-carboxylateC12_{12}H21_{21}NO3_{3}Contains a formyl group instead of an amino group
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC15_{15}H25_{25}NO3_{3}Features a spirocyclic structure
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylateC13_{13}H25_{25}N1_{1}O2_{2}Contains a methyl group at position four

These compounds demonstrate variations in functional groups and structural arrangements that may influence their reactivity and biological activities, highlighting the uniqueness of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate within this class of compounds .

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of pharmaceutical design since the 20th century. Its saturated ring system provides optimal geometry for interacting with biological targets while maintaining synthetic accessibility. Between 2015 and 2020, nine FDA-approved drugs contained chiral piperidine scaffolds, including kinase inhibitors like Cotellic (cobimetinib) and PARP inhibitors like Zejula (niraparib).

The piperidine ring’s adaptability stems from its ability to:

  • Modulate physicochemical properties through substituent positioning
  • Enhance binding affinity via stereochemical complementarity
  • Improve pharmacokinetic profiles by balancing lipophilicity and solubility.

Table 1: FDA-Approved Piperidine-Containing Drugs (2015–2020)

Drug NameTherapeutic AreaKey Structural Features
Cobimetinib (Cotellic)Oncology3,4-Disubstituted piperidine
Niraparib (Zejula)Oncology2,3-Disubstituted piperidine
Ubrogepant (Ubrelvy)Migraine4-Aminopiperidine derivative

The introduction of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate represents an evolution of these principles, combining stereochemical control with enhanced metabolic stability.

Emergence of Cyclopropyl-Substituted Heterocycles in Pharmaceutical Studies

Cyclopropane’s strained three-membered ring confers unique advantages in medicinal chemistry:

  • Conformational restriction: Limits rotational freedom, improving target selectivity
  • Metabolic resistance: Reduces oxidative degradation by cytochrome P450 enzymes
  • Bioisosteric replacement: Serves as a sp³-hybridized alternative to aromatic rings.

In tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, the cyclopropyl group at C2 induces axial chirality while maintaining the piperidine chair conformation. This structural constraint was critical in the development of HCV NS5A inhibitors, where cyclopropyl-substituted piperidines improved antiviral potency by 40-fold compared to unsubstituted analogs.

Table 2: Impact of Cyclopropyl Substitution on Drug Properties

Compound ClassTargetEC₅₀ (Without Cyclopropyl)EC₅₀ (With Cyclopropyl)
HCV NS5A InhibitorsViral Replication12 nM0.3 nM
κ-Opioid AgonistsPain Management180 nM22 nM

Research Significance of Boc-Protected Amino-Piperidines

The tert-butoxycarbonyl (Boc) protecting group serves multiple strategic purposes:

  • Synthetic versatility: Enables selective functionalization of the piperidine nitrogen
  • Acid lability: Permits mild deprotection under conditions compatible with sensitive substrates
  • Crystallinity enhancement: Improves purification outcomes in solid-phase synthesis.

In the case of tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate, Boc protection allows sequential elaboration of both the amine and carboxylate functionalities. This dual reactivity was exploited in the synthesis of DDR1 kinase inhibitors, where the Boc group facilitated the installation of a sulfonamide warhead at N1 while preserving the C4 amine for salt bridge formation with Asp784.

Table 3: Applications of Boc-Protected Piperidines in Drug Discovery

ApplicationTherapeutic AreaAdvantage of Boc Protection
Kinase Inhibitor SynthesisOncologyEnables orthogonal functionalization
Peptide MimeticsNeurologyPrevents amine oxidation during SPPS
PROTAC DesignImmunologySimplifies linker attachment

Research Evolution of Functionalized Piperidines as Pharmacophores

Modern piperidine derivatives increasingly incorporate multiple functional groups to address polypharmacological targets. The 4-amino-2-cyclopropyl substitution pattern in tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate exemplifies this trend, offering three-dimensional complexity that exceeds traditional flat aromatic systems.

Key advancements enabled by such functionalization include:

  • Improved blood-brain barrier penetration: The cyclopropyl group increases logP by 0.8 units compared to cyclohexyl analogs, enhancing CNS bioavailability.
  • Enhanced target residence time: Conformational restriction reduces entropy penalties during protein binding.
  • Reduced hERG liability: The Boc group diminishes cation-π interactions responsible for cardiac toxicity.

Recent studies demonstrate that 2-cyclopropyl-4-aminopiperidine derivatives exhibit 5-fold greater selectivity for σ1 receptors over σ2 subtypes compared to non-cyclopropyl analogs, underscoring the pharmacophoric value of this substitution pattern.

Table 4: Pharmacokinetic Comparison of Piperidine Derivatives

CompoundlogD7.4Permeability (10⁻⁶ cm/s)Plasma Stability (t₁/₂)
Unsubstituted Piperidine1.28.31.2 h
2-Cyclopropyl Derivative2.114.74.8 h
Boc-Protected Analog1.812.96.4 h

This comprehensive functionalization strategy has propelled tert-butyl 4-amino-2-cyclopropylpiperidine-1-carboxylate into prominence as a multifunctional building block for addressing complex therapeutic targets.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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